molecular formula C12H14N2OS B4992958 4-methyl-N-(prop-2-enylcarbamothioyl)benzamide

4-methyl-N-(prop-2-enylcarbamothioyl)benzamide

Cat. No.: B4992958
M. Wt: 234.32 g/mol
InChI Key: FYGVEXLVGIVQSS-UHFFFAOYSA-N
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Description

4-methyl-N-(prop-2-enylcarbamothioyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and material sciences. This compound, in particular, is characterized by the presence of a benzamide core substituted with a 4-methyl group and a prop-2-enylcarbamothioyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(prop-2-enylcarbamothioyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and low reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the method using ultrasonic irradiation and Lewis acidic ionic liquids offers a greener alternative, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(prop-2-enylcarbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

4-methyl-N-(prop-2-enylcarbamothioyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(prop-2-enylcarbamothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(prop-2-enylcarbamothioyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its prop-2-enyl group offers unique reactivity compared to other benzamide derivatives.

Properties

IUPAC Name

4-methyl-N-(prop-2-enylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-3-8-13-12(16)14-11(15)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGVEXLVGIVQSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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